molecular formula C17H22N2O2S B2447363 2-(Hexylthio)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 375836-10-5

2-(Hexylthio)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B2447363
CAS RN: 375836-10-5
M. Wt: 318.44
InChI Key: GZQWTMNUGUESAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a hexylthio group, a methylfuran group, and a tetrahydropyridine ring with a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The hexylthio group would provide a long, flexible chain, while the tetrahydropyridine ring and the methylfuran group would add rigidity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the nitrile group, the sulfur in the hexylthio group, and the oxygen in the furan ring. These groups are often reactive and could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hexylthio group might increase its lipophilicity, while the nitrile group could participate in hydrogen bonding .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s a drug, the mechanism would depend on its interactions with biological targets .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied as a potential drug .

properties

IUPAC Name

6-hexylsulfanyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-4-5-6-9-22-17-14(11-18)13(10-16(20)19-17)15-8-7-12(2)21-15/h7-8,13H,3-6,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWTMNUGUESAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC=C(O2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexylthio)-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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